L-Arginine mono(alpha-oxobenzenepropionate)
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Overview
Description
L-Arginine mono(alpha-oxobenzenepropionate) is a compound with the molecular formula C15H22N4O5 and a molecular weight of 338.35898 It is a derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(alpha-oxobenzenepropionate) typically involves the reaction of L-Arginine with alpha-oxobenzenepropionic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Arginine mono(alpha-oxobenzenepropionate) may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
L-Arginine mono(alpha-oxobenzenepropionate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens and alkylating agents are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkyl derivatives .
Scientific Research Applications
L-Arginine mono(alpha-oxobenzenepropionate) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cardiovascular health and immune function.
Industry: It is used in the production of pharmaceuticals, dietary supplements, and other health-related products
Mechanism of Action
The mechanism of action of L-Arginine mono(alpha-oxobenzenepropionate) involves its interaction with various molecular targets and pathways. As a derivative of L-Arginine, it is likely involved in the production of nitric oxide, a key signaling molecule in the cardiovascular system. Nitric oxide is produced from L-Arginine by the enzyme nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent compound, involved in numerous physiological processes, including nitric oxide production and protein synthesis.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: An amino acid that plays a role in the urea cycle and is involved in the production of polyamines.
Uniqueness
Its ability to participate in various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
CAS No. |
93778-38-2 |
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Molecular Formula |
C15H22N4O5 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H14N4O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9/h1-5H,6H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI Key |
USJFALXYHGORGC-VWMHFEHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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